2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Description
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and benzoxazole groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-2-8-16(17(23)10-12)20(26)24-15-6-3-13(4-7-15)21-25-18-11-14(22)5-9-19(18)27-21/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRVZBGAPAFMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 5-chloro-1,3-benzoxazole ring. This can be achieved by reacting 2-amino-5-chlorophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with 4-chloro-2-methylbenzoic Acid: The benzoxazole intermediate is then coupled with 4-chloro-2-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The final step involves the amidation reaction where the benzoxazole derivative is reacted with 4-chloro-2-methylbenzoic acid chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidized forms of the benzoxazole ring.
Hydrolysis Products: 4-chloro-2-methylbenzoic acid and 5-chloro-1,3-benzoxazole-2-amine.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The benzoxazole moiety is known for its bioactivity, and derivatives of this compound are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide: shares similarities with other benzoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide core can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
